molecular formula C14H20N4 B12919704 4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine CAS No. 88875-25-6

4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine

Cat. No.: B12919704
CAS No.: 88875-25-6
M. Wt: 244.34 g/mol
InChI Key: ZMOSAQXDZNTWSF-UHFFFAOYSA-N
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Description

4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine, the introduction of the piperidine group can be achieved through nucleophilic substitution reactions. The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine
  • 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
  • 2,6-Diamino-4-(piperidin-1-yl)pyrimidine 1-oxide

Uniqueness

4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the piperidine moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

88875-25-6

Molecular Formula

C14H20N4

Molecular Weight

244.34 g/mol

IUPAC Name

4,6,8-trimethyl-2-piperidin-1-ylimidazo[1,5-a]pyrimidine

InChI

InChI=1S/C14H20N4/c1-10-9-13(17-7-5-4-6-8-17)16-14-11(2)15-12(3)18(10)14/h9H,4-8H2,1-3H3

InChI Key

ZMOSAQXDZNTWSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(N=C(N12)C)C)N3CCCCC3

Origin of Product

United States

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